5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including amino, methoxy, and carboxamide, makes it a valuable candidate for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl moiety to the triazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting an amine with an activated ester or acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives, depending on the extent of oxidation.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a method for quickly and reliably joining small units together.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it a potential candidate for studying biochemical pathways and developing enzyme inhibitors.
Medicine
Medically, this compound could be explored for its potential as a drug candidate. Its diverse functional groups allow for interactions with various biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, the compound’s stability and reactivity can be leveraged in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with metal ions or other active sites in proteins, while the amino and methoxy groups can form hydrogen bonds or hydrophobic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,3-triazole-4-carboxamide: Lacks the dimethoxyphenyl and methylphenyl groups, making it less versatile in terms of functionalization.
N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Does not have the amino group, which may reduce its reactivity in certain chemical reactions.
1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide: Missing the amino and dimethoxyphenyl groups, potentially limiting its biological activity.
Uniqueness
The unique combination of functional groups in 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide provides a balance of stability and reactivity, making it a versatile compound for various applications. Its ability to participate in multiple types of chemical reactions and interact with diverse biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C20H22N6O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(4-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O4/c1-12-4-6-13(7-5-12)22-17(27)11-26-19(21)18(24-25-26)20(28)23-15-9-8-14(29-2)10-16(15)30-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |
InChI Key |
KKCBQFHQCJRZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N |
Origin of Product |
United States |
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